Cas no 90607-21-9 (5-tert-butyl-1,2-oxazole-3-carboxylic acid)

5-tert-Butyl-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a tert-butyl substituent on the oxazole ring. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The tert-butyl group enhances steric and electronic properties, influencing reactivity and stability. The carboxylic acid moiety allows for further functionalization, including amidation or esterification. Its rigid oxazole core contributes to potential applications in medicinal chemistry, particularly in the design of bioactive molecules. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for synthetic applications.
5-tert-butyl-1,2-oxazole-3-carboxylic acid structure
90607-21-9 structure
Product Name:5-tert-butyl-1,2-oxazole-3-carboxylic acid
CAS No:90607-21-9
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD07377301
CID:798513
Update Time:2025-10-28

5-tert-butyl-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(tert-Butyl)isoxazole-3-carboxylic acid
    • 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-
    • 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)
    • 5-tert-Butyl-3-isoxazolecarboxylic acid
    • 5-TERT-BUTYL-ISOXAZOLE-3-CARBOXYLIC ACID
    • 5-tert-Butylisoxazole-3-carboxylic acid
    • 5-tert-butyl-1,2-oxazole-3-carboxylic acid
    • 5-T-Butyl-Isoxazole-3-Carboxylic Acid
    • 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-
    • ARONIS23805
    • GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • STK894045
    • SBB076516
    • BBL021334
    • MCUL
    • 3-Isoxazolecarboxylic acid, 5-tert-butyl- (7CI)
    • 5-(1,1-Dimethylethyl)-3-isoxazolecarboxylic acid (ACI)
    • MDL: MFCD07377301
    • Inchi: 1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11)
    • InChI Key: GBFOGDDBEDQGJW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(C(C)(C)C)ON=1)O

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 63.3

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5-tert-butyl-1,2-oxazole-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Reference
Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation
Liu, Zhiqing; Tian, Bing; Chen, Haiying; Wang, Pingyuan; Brasier, Allan R.; et al, European Journal of Medicinal Chemistry, 2018, 151, 450-461

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ;  cooled
Reference
Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists
Ye, Na; Zhu, Yingmin; Chen, Haijun; Liu, Zhiqing; Mei, Fang C.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Palladium-Catalyzed, Enantioselective Heine Reaction
Punk, Molly; Merkley, Charlotte; Kennedy, Katlyn; Morgan, Jeremy B., ACS Catalysis, 2016, 6(7), 4694-4698

5-tert-butyl-1,2-oxazole-3-carboxylic acid Raw materials

5-tert-butyl-1,2-oxazole-3-carboxylic acid Preparation Products

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Amadis Chemical Company Limited
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(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid
Order Number:A860750
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:25
Price ($):291.0/536.0
Email:sales@amadischem.com

Additional information on 5-tert-butyl-1,2-oxazole-3-carboxylic acid

5-Tert-butyl-1,2-oxazole-3-carboxylic acid (CAS No. 90607-21-9): A Comprehensive Overview

5-Tert-butyl-1,2-oxazole-3-carboxylic acid, identified by the CAS registry number 90607-21-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazole derivatives, which are known for their unique chemical properties and potential applications in drug design. The structure of 5-tert-butyl-1,2-oxazole-3-carboxylic acid consists of an oxazole ring substituted with a tert-butyl group at position 5 and a carboxylic acid group at position 3. These substituents contribute to the compound's stability, reactivity, and bioavailability.

The oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structure is highly versatile and has been extensively studied for its role in various biological activities. The presence of the tert-butyl group in this compound adds steric bulk, which can influence the compound's solubility, permeability, and interaction with biological targets. The carboxylic acid group, on the other hand, introduces acidity and can participate in hydrogen bonding, making it a potential site for further functionalization or bioconjugation.

Recent studies have highlighted the potential of 5-tert-butyl-1,2-oxazole-3-carboxylic acid as a building block in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing novel bioactive molecules. For instance, modifications to the tert-butyl group or the carboxylic acid group have been shown to enhance the compound's pharmacokinetic properties, such as absorption and distribution. Additionally, this compound has been investigated for its potential anti-inflammatory and antioxidant activities, which are critical in the development of therapeutic agents for chronic diseases.

The synthesis of 5-tert-butyl-1,2-oxazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of aldehydes or ketones with amino acids or their derivatives to form oxazole rings. The introduction of the tert-butyl group often requires alkylation or acylation steps to ensure proper substitution on the ring system. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

In terms of applications, 5-tert-butyl-1,2-oxazole-3-carboxylic acid has shown promise in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its carboxylic acid group can be used to prepare esters or amides, which are commonly employed as prodrugs to enhance drug stability and targeting capabilities. Furthermore, this compound has been explored as a component in polymer-based materials for biomedical applications, such as tissue engineering scaffolds or drug-eluting devices.

The latest research on CAS No. 90607-21-9 has focused on its role in modulating cellular signaling pathways associated with neurodegenerative diseases. Preclinical studies have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease or Parkinson's disease. These findings underscore the importance of continued research into oxazole derivatives like 5-tert-butyl-1,2-oxazole-3-carboxylic acid.

In conclusion, 5-tert-butyl-1,2 oxazole 3 carboxylic acid, with its unique structural features and versatile functional groups, represents a valuable molecule in contemporary chemical research. Its applications span from drug discovery to material science, making it a subject of ongoing investigation by scientists worldwide.

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Amadis Chemical Company Limited
(CAS:90607-21-9)5-tert-butyl-1,2-oxazole-3-carboxylic acid
A860750
Purity:99%/99%
Quantity:5g/10g
Price ($):291.0/536.0
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